molecular formula C10H10N2O B8415209 2-Allyl-4-amino-3-hydroxybenzonitrile

2-Allyl-4-amino-3-hydroxybenzonitrile

Cat. No.: B8415209
M. Wt: 174.20 g/mol
InChI Key: MECHAOIGADOFTC-UHFFFAOYSA-N
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Description

2-Allyl-4-amino-3-hydroxybenzonitrile is an organic compound with the molecular formula C10H10N2O This compound is characterized by the presence of an amino group, a cyano group, and a prop-1-ene-3-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-amino-3-hydroxybenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-cyano-phenol with prop-1-ene-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-amino-3-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-Allyl-4-amino-3-hydroxybenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Allyl-4-amino-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-cyano-phenol
  • 2-Amino-6-prop-1-ene-3-yl-phenol
  • 5-Cyano-6-prop-1-ene-3-yl-phenol

Uniqueness

2-Allyl-4-amino-3-hydroxybenzonitrile is unique due to the presence of both the cyano and prop-1-ene-3-yl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-amino-3-hydroxy-2-prop-2-enylbenzonitrile

InChI

InChI=1S/C10H10N2O/c1-2-3-8-7(6-11)4-5-9(12)10(8)13/h2,4-5,13H,1,3,12H2

InChI Key

MECHAOIGADOFTC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1O)N)C#N

Origin of Product

United States

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